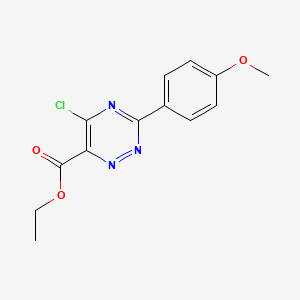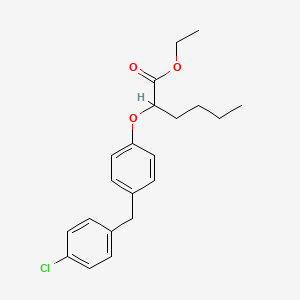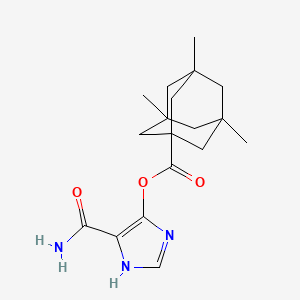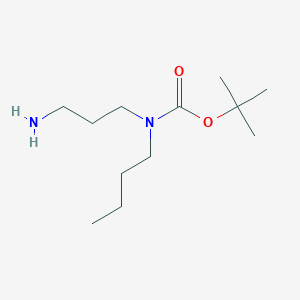![molecular formula C8H9N5 B13803019 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine CAS No. 55408-62-3](/img/structure/B13803019.png)
5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolopyrazine family, which is known for its diverse biological activities. Compounds with this scaffold have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine, can be achieved through various methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system from suitable precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve the use of transition-metal-free strategies. For example, the preparation of pyrrolo[1,2-a]pyrazines with various enones can be achieved in three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Analyse Des Réactions Chimiques
Types of Reactions
5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can yield a wide variety of substituted pyrrolopyrazine derivatives .
Applications De Recherche Scientifique
5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is important for cell signaling and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine include other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6,7-Dimethyl-5H-pyrrolo[1,2-b]pyrazine: Studied for its antimicrobial and antiviral activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
55408-62-3 |
|---|---|
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-7-amine |
InChI |
InChI=1S/C8H9N5/c1-3-4(2)12-6-5(11-3)7(9)13-8(6)10/h1-2H3,(H3,9,10,13) |
Clé InChI |
LUNNJFMOQIJIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=NC2=N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)





![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)



